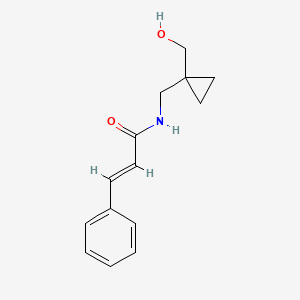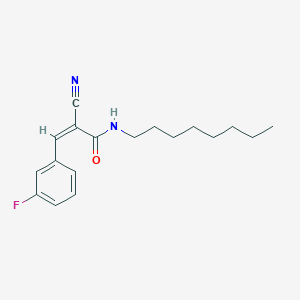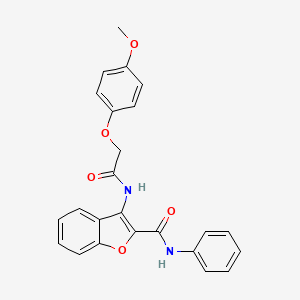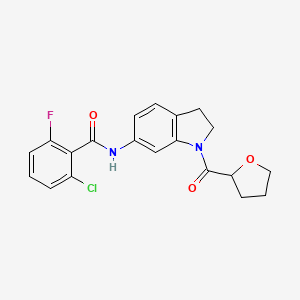
N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide, also known as HMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. HMC is a potential drug candidate that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Characterization of Photo-Responsive Monomers
Researchers have developed photo-responsive monomers, such as N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), which demonstrates the potential of cinnamamide derivatives in creating novel photo-responsive polymers. BHECA was synthesized from methyl cinnamate under mild conditions, showing high yield and easy separation without requiring organic solvents. Its ability to undergo reversible [2+2] cycloaddition under UV irradiation highlights its application in developing advanced materials with photo-responsive properties (Jin, Sun, & Wu, 2011).
Development of Muscle Relaxants with Anti-inflammatory and Analgesic Activity
Cinnamamide derivatives have been explored for their therapeutic potential, leading to the discovery of potent muscle relaxants with additional anti-inflammatory and analgesic activities. This exploration involves the design and synthesis of rigid cyclic analogues from cinnamamide, demonstrating the broad pharmacological applications of these compounds (Musso et al., 2003).
Antagonists of Serotonin and NMDA Receptors
Cinnamamides with aminoalkyl groups have been conceived as structural analogs of serotonin, acting as antimetabolites and showing potent antagonistic activity towards serotonin in pharmacological assays. This suggests their potential use in developing treatments for disorders associated with serotonin (Dombro & Woolley, 1964). Additionally, N-(phenylalkyl)cinnamides are identified as selective antagonists of NR1A/2B NMDA receptors, indicating their application in designing CNS therapeutics (Tamiz et al., 1999).
properties
IUPAC Name |
(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-11-14(8-9-14)10-15-13(17)7-6-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARBOOQHUGAXQM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)


![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)


![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)